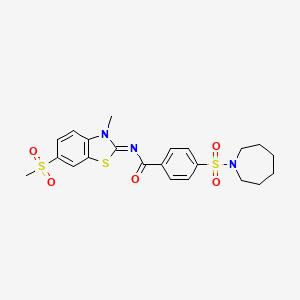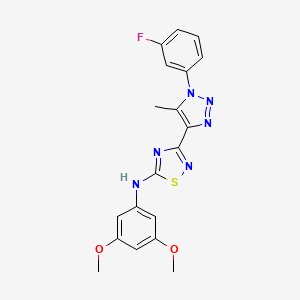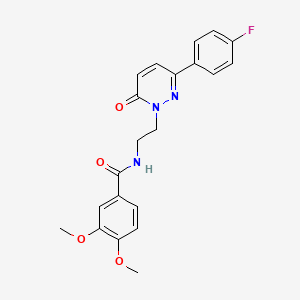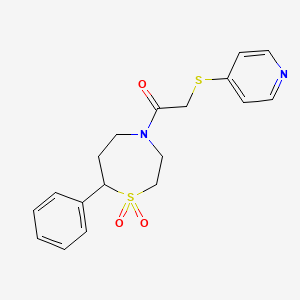
2-propyloxane-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propyloxane-4-carboxylic acid is a carboxylic acid with the formula C9H16O3 and a molecular weight of 172.22 g/mol . It falls under the category of carboxylic acids .
Molecular Structure Analysis
Carboxylic acids, including 2-propyloxane-4-carboxylic acid, incorporate a carboxyl functional group, CO2H. The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carboxylic acid a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids can undergo various reactions. They can be converted into acid chlorides by treatment with thionyl chloride, SOCl2. They can also be converted into acid anhydrides by heating to remove one equivalent of water. Furthermore, carboxylic acids can be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol .Physical And Chemical Properties Analysis
Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether . They can donate a hydrogen to produce a carboxylate ion .科学的研究の応用
1. Catalysis and Organic Synthesis
Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, employing a catalytic system including 2-propyloxane-4-carboxylic acid, allows the synthesis of various functionalized aryl- and alkenyl-carboxylic acids. This method is valuable for preparing benzoic acid derivatives and α,β-unsaturated carboxylic acids, offering a useful route for creating diverse carboxylic acid compounds (Ukai, Aoki, Takaya, & Iwasawa, 2006).
2. Chemical Equilibrium in Extraction Processes
The equilibrium in the extraction of carboxylic acids like propionic acid is significantly influenced by factors like binary extractants and modifier-diluents systems. Research in this area aids in the effective recovery of carboxylic acids from waste streams and fermentation broth, which is critical for industries such as pharmaceuticals and chemicals (Keshav, Wasewar, Chand, & Uslu, 2009).
3. Understanding Molecular Interactions in Mixtures
Studies on the refractive indices and densities of mixtures of carboxylic acids and 1,4-dioxane provide insights into the molecular interactions in such mixtures. This research is vital for comprehending the behavior of carboxylic acids in various solvent environments, which has implications in fields like material science and chemical engineering (Gupta, Vibhu, & Shukla, 2010).
4. Nanostructure Development and Applications
Carboxylate-alumoxanes, synthesized from reactions involving carboxylic acids, show a range of physical and chemical properties controlled by the choice of organic molecule. Understanding the formation and applications of these nanomaterials, including their use in water-soluble powders and acid-resistant solids, is crucial for developing new materials and technologies (Derakhshan & Rajabi, 2012).
5. Enhancements in Organic Synthesis
The use of carboxylic acids in the enzymatic kinetic resolution of primary amines demonstrates their role in improving reaction rates and enantioselectivity. This research is significant for the development of more efficient and selective synthetic methods in organic chemistry (Nechab et al., 2007).
6. Material Science and Polymer Development
Research into the cross-linking of polymers using carboxylic acids advances the field of material science, especially in creating bio-based, degradable thermosets. This has implications for sustainability, recycling, and achieving a balance between material hardness and flexibility (Ma, Webster, & Jabeen, 2016).
作用機序
The direct nucleophilic acyl substitution of a carboxylic acid is difficult because –OH is a poor leaving group. Thus, it’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .
将来の方向性
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .
Relevant Papers There are several papers related to carboxylic acids and their derivatives. For instance, a paper discusses a general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons . Another paper discusses the production of carboxylic acids in a carbohydrate-based economy . Please refer to these papers for more detailed information.
特性
IUPAC Name |
2-propyloxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSIHSLNLYLNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyloxane-4-carboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2461839.png)
![2-((isopropylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2461840.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide](/img/structure/B2461845.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2461847.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2461850.png)


